molecular formula C8H15NO B3332929 Octahydro-2H-pyrano[4,3-b]pyridine CAS No. 933688-13-2

Octahydro-2H-pyrano[4,3-b]pyridine

Cat. No. B3332929
CAS RN: 933688-13-2
M. Wt: 141.21
InChI Key: OPSDHEWDTCRNPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-2H-pyrano[4,3-b]pyridine is a heterocyclic compound . It is a solid substance with a molecular weight of 141.21 . The IUPAC name for this compound is octahydro-2H-pyrano[3,2-c]pyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 141.21 . The compound should be stored in a refrigerator .

Scientific Research Applications

Octahydro-2H-pyrano[4,3-b]pyridine has been the subject of extensive scientific research due to its unique structure and potential applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral properties, making it a potential candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of Octahydro-2H-pyrano[4,3-b]pyridine is not fully understood. However, it is believed to exert its biological effects by modulating the activity of specific enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to interact with the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

Octahydro-2H-pyrano[4,3-b]pyridine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Octahydro-2H-pyrano[4,3-b]pyridine. One area of interest is the development of new drugs based on this compound. It has already been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, and further research may uncover additional therapeutic applications. Another area of interest is the elucidation of its mechanism of action. Understanding how this compound interacts with specific enzymes and receptors in the body may lead to the development of more targeted therapies. Finally, research on the biochemical and physiological effects of this compound may uncover new insights into the underlying mechanisms of inflammation, cancer, and neurodegenerative diseases.

Safety and Hazards

The safety information for Octahydro-2H-pyrano[4,3-b]pyridine includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-7-6-10-5-3-8(7)9-4-1/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSDHEWDTCRNPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2H-pyrano[4,3-b]pyridine
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Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 3
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 4
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 5
Octahydro-2H-pyrano[4,3-b]pyridine
Reactant of Route 6
Octahydro-2H-pyrano[4,3-b]pyridine

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